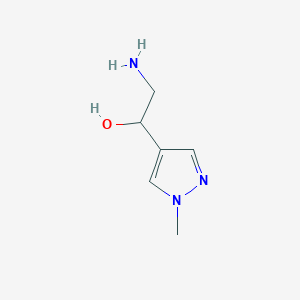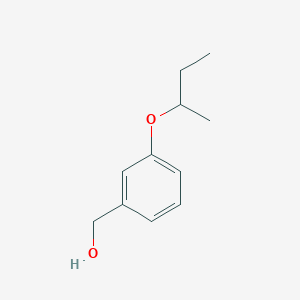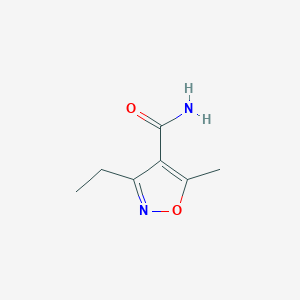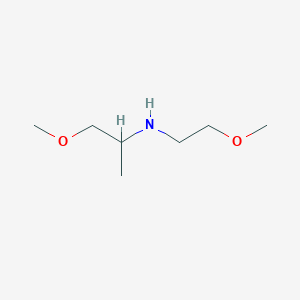![molecular formula C14H21ClN2O3 B1519491 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride CAS No. 1171843-55-2](/img/structure/B1519491.png)
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride
Vue d'ensemble
Description
2-[2-(Aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride, also known as AMPX-HCl, is an organic compound that is commonly used in scientific research. It is a derivative of acetamide and is an important component of many biochemical and physiological experiments. This compound is used in a variety of different ways and has many advantages and limitations when it comes to laboratory experiments. In
Applications De Recherche Scientifique
Environmental and Agricultural Applications
Chloroacetamide herbicides, including acetochlor and metolachlor, demonstrate significant use in agriculture for pre-emergent control of weeds in crop production. These compounds undergo complex metabolic pathways in the environment and in biological systems, leading to the formation of metabolites with potential environmental impact. Studies have investigated the metabolism of these herbicides in human and rat liver microsomes, revealing insights into the metabolic activation pathways that could contribute to their carcinogenicity. Moreover, the efficacy and behavior of these herbicides are influenced by soil properties, highlighting the importance of environmental factors in their application and potential environmental impact (Coleman et al., 2000; Peter & Weber, 1985).
Synthetic Chemistry and Drug Design
The chemical modification and synthesis of acetamide derivatives have been explored for various applications, including the development of analgesic, antipyretic, and anticancer agents. For example, derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and evaluated for their potential as antimalarial drugs, showcasing the versatility of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018). Additionally, research into the synthesis and evaluation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives for anticancer activity reflects ongoing efforts to explore the therapeutic potential of acetamide-based compounds (Karaburun et al., 2018).
Environmental Chemistry and Toxicology
The environmental fate and toxicological impact of chloroacetamide herbicides are crucial areas of investigation. Research on the breakdown products of acetochlor and metolachlor in aquatic systems highlights the transformation pathways and potential environmental risks associated with these compounds. Understanding their degradation and the formation of breakdown products is essential for assessing their environmental impact and guiding the development of safer agrochemicals (Graham et al., 1999).
Propriétés
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c15-8-11-4-1-2-6-13(11)19-10-14(17)16-9-12-5-3-7-18-12;/h1-2,4,6,12H,3,5,7-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZDEOLJTBGYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)


![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

